

An In-depth Technical Guide to the Synthesis and Properties of Trimethylcyclohexanone

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Compound of Interest

Compound Name: Trimethylcyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **trimethylcyclohexanone**, with a focus on the 3,3,5- and 2,2,6-isomers. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

Trimethylcyclohexanone ($C_9H_{16}O$) is a cyclic ketone that exists in several isomeric forms, with the specific placement of the three methyl groups on the cyclohexanone ring dictating its physical and chemical properties. These compounds are valuable intermediates in the synthesis of a wide range of chemical products, from fragrances and solvents to complex pharmaceutical agents. Their utility in drug discovery, particularly as chiral building blocks for antiviral medications, has made them a subject of significant interest in the scientific community. This guide will delve into the synthesis and characteristics of two prominent isomers: 3,3,5-**trimethylcyclohexanone** and 2,2,6-**trimethylcyclohexanone**.

Physical and Chemical Properties

The properties of **trimethylcyclohexanone** isomers are distinct and are summarized below for easy comparison.

Property	3,3,5-Trimethylcyclohexanone	2,2,6-Trimethylcyclohexanone
IUPAC Name	3,3,5-trimethylcyclohexan-1-one[1]	2,2,6-trimethylcyclohexan-1-one[2]
Synonyms	Dihydroisophorone[1]	---
CAS Number	873-94-9[1]	2408-37-9[2]
Molecular Formula	C ₉ H ₁₆ O	C ₉ H ₁₆ O
Molecular Weight	140.22 g/mol [1]	140.22 g/mol [2]
Appearance	Clear colorless liquid[1]	Colorless liquid[2]
Boiling Point	188-192 °C[3]	178-179 °C[4]
Melting Point	-10 °C[3]	Not available
Density	0.887 g/mL at 25 °C[3]	0.904 g/mL[4]

Spectroscopic Data

The characterization of **trimethylcyclohexanone** isomers is crucial for their identification and quality control. Below is a summary of their key spectroscopic data.

3,3,5-Trimethylcyclohexanone

Spectroscopic Data	Values
¹ H NMR (CDCl ₃)	δ (ppm): 2.2-1.8 (m), 1.6-1.2 (m), 1.05 (s), 0.95 (d)
¹³ C NMR (CDCl ₃)	δ (ppm): 212.1 (C=O), 53.0, 48.9, 45.0, 35.5, 31.9, 28.4, 25.0, 22.8
IR (Neat)	ν (cm ⁻¹): 2955, 2870 (C-H stretch), 1710 (C=O stretch)
Mass Spec (EI)	m/z (%): 140 (M+), 125, 97, 83, 69, 55, 41

2,2,6-Trimethylcyclohexanone

Spectroscopic Data	Values
^1H NMR (CDCl_3)	δ (ppm): 2.4-2.2 (m), 1.9-1.5 (m), 1.1 (d), 1.0 (s), 0.9 (s)
^{13}C NMR (CDCl_3)	δ (ppm): 215.8 (C=O), 49.5, 42.1, 34.8, 30.1, 27.8, 24.5, 22.1, 14.9
IR (Neat)	ν (cm^{-1}): 2960, 2870 (C-H stretch), 1715 (C=O stretch)
Mass Spec (EI)	m/z (%): 140 (M^+), 125, 97, 82, 69, 56, 41[2]

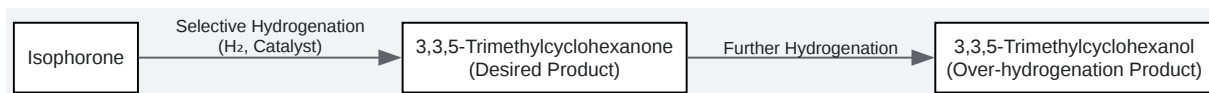
Synthesis of Trimethylcyclohexanone Isomers

The synthesis of **trimethylcyclohexanone** isomers can be achieved through various methods, with the choice of route often depending on the desired isomer and the available starting materials.

Synthesis of 3,3,5-Trimethylcyclohexanone

The most common and industrially significant method for the synthesis of 3,3,5-**trimethylcyclohexanone** is the selective catalytic hydrogenation of isophorone (3,5,5-trimethyl-2-cyclohexen-1-one).[5] This process aims to reduce the carbon-carbon double bond while leaving the carbonyl group intact.

The selective hydrogenation of isophorone is a critical industrial process. The primary challenge lies in preventing the over-hydrogenation to 3,3,5-trimethylcyclohexanol, as the two compounds have very similar boiling points, making separation by distillation difficult.[5]



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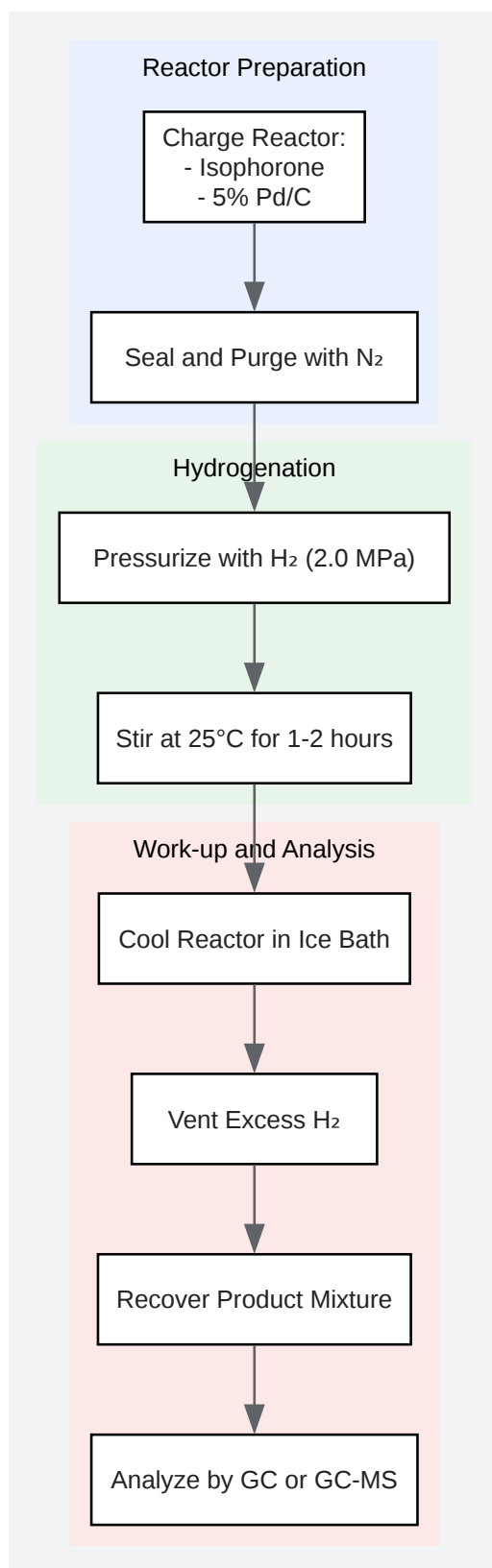
Figure 1: Reaction pathway for the hydrogenation of isophorone.

Experimental Protocols:

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This method offers high selectivity under mild conditions.

- Materials: Isophorone, 5% Palladium on Carbon (Pd/C), high-pressure batch reactor, hydrogen gas, nitrogen gas.
- Procedure:
 - A clean, dry high-pressure batch reactor is charged with isophorone and 5% Pd/C catalyst (e.g., 1.16 g isophorone to 0.05 g catalyst).[1]
 - The reactor is sealed and purged with nitrogen gas three times to remove air.[1]
 - The reactor is then pressurized with high-purity hydrogen gas to 2.0 MPa.[1]
 - The reaction mixture is stirred at 25°C for 1-2 hours.[1]
 - Upon completion, the reactor is cooled in an ice bath and the excess hydrogen is carefully vented.[1]
 - The product mixture is recovered and analyzed by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine conversion and selectivity.



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Figure 2: Experimental workflow for Pd/C catalyzed hydrogenation.

Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a more cost-effective catalyst that also provides high conversion and selectivity, particularly when using tetrahydrofuran (THF) as a solvent.^[4]

- Materials: Isophorone, Raney® Nickel, Tetrahydrofuran (THF), high-pressure batch reactor, hydrogen gas, nitrogen gas.
- Procedure:
 - In a clean, dry batch reactor, 1.16 g of isophorone and 0.05 g of Raney® Nickel catalyst are combined with 10 mL of THF.^[4]
 - The reactor is sealed and purged first with nitrogen and then with hydrogen.^[3]
 - The system is pressurized with hydrogen to 2.0 MPa.^[3]
 - The reaction is stirred vigorously at 25°C for approximately 2 hours.^[4]
 - After the reaction, the reactor is cooled and vented.
 - The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product, which can be further purified by distillation.

Synthesis of 2,2,6-Trimethylcyclohexanone

A common laboratory-scale synthesis of 2,2,6-**trimethylcyclohexanone** involves the methylation of 2,6-dimethylcyclohexanone. This reaction proceeds via the formation of an enolate followed by alkylation.

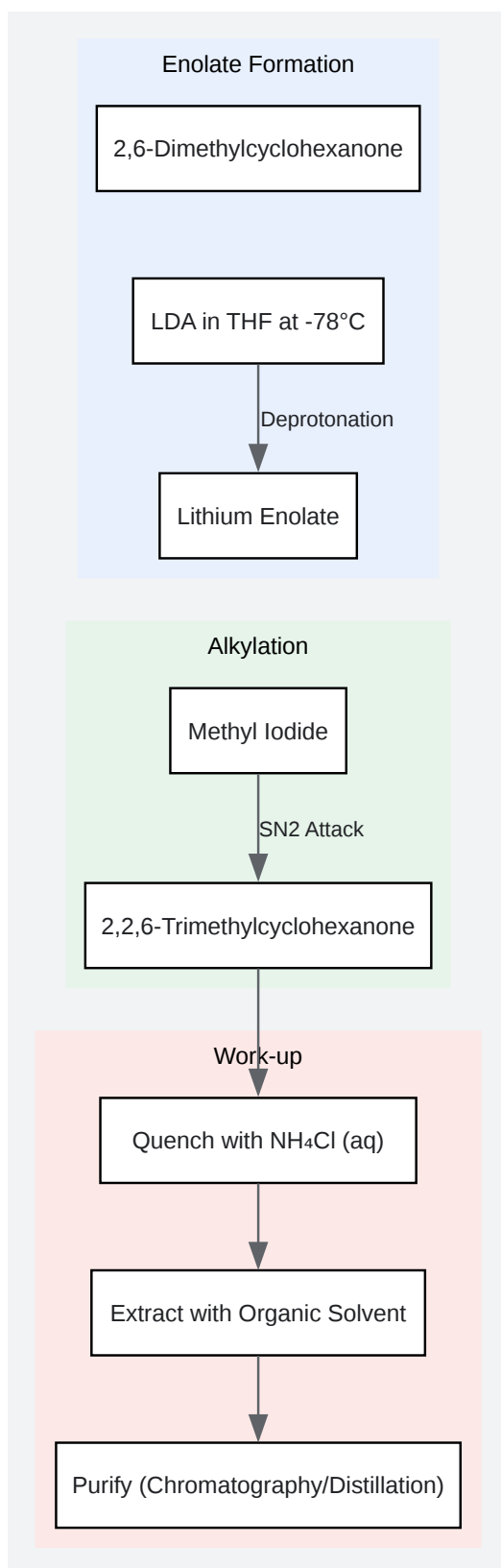
The regioselectivity of the methylation can be controlled by the choice of base and reaction conditions to favor the formation of the desired 2,2,6-isomer.

Experimental Protocol:

- Materials: 2,6-dimethylcyclohexanone, a strong non-nucleophilic base (e.g., lithium diisopropylamide - LDA), methyl iodide (or methyl triflate for higher reactivity), anhydrous

solvent (e.g., tetrahydrofuran - THF), quenching solution (e.g., saturated aqueous ammonium chloride).

- Procedure:
 - A solution of LDA is prepared in anhydrous THF at -78°C under an inert atmosphere (e.g., argon).
 - A solution of 2,6-dimethylcyclohexanone in anhydrous THF is added dropwise to the LDA solution at -78°C to form the lithium enolate.
 - Methyl iodide is then added to the enolate solution, and the reaction is allowed to proceed at low temperature before gradually warming to room temperature.
 - The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
 - The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated.
 - The crude product is purified by column chromatography or distillation to yield **2,2,6-trimethylcyclohexanone**.



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Figure 3: Logical workflow for the synthesis of 2,2,6-trimethylcyclohexanone.

Applications in Drug Development

Trimethylcyclohexanone and its derivatives, particularly chiral functionalized cyclohexanones, are valuable building blocks in the synthesis of complex pharmaceutical compounds. Their rigid cyclic structure allows for precise control of stereochemistry, which is often critical for biological activity.

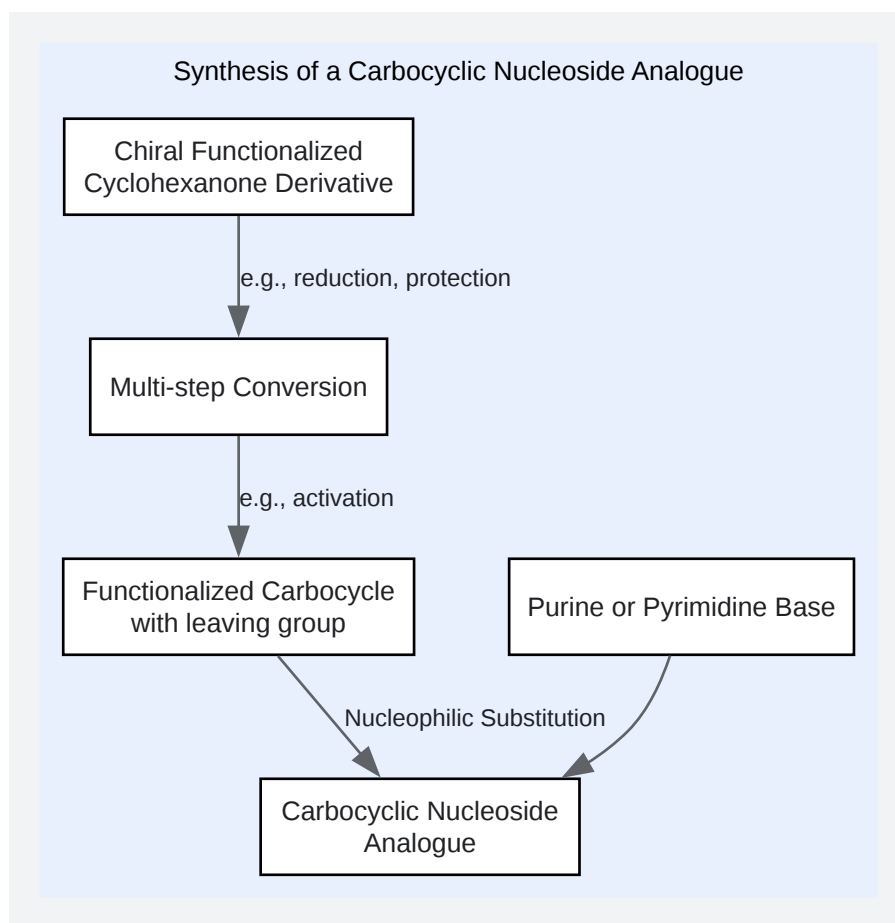
Chiral Building Blocks for Carbocyclic Nucleoside Analogues

One of the most significant applications of chiral cyclohexanone derivatives is in the synthesis of carbocyclic nucleoside analogues.^[6] These are molecules that mimic natural nucleosides but have the furanose ring's oxygen atom replaced by a methylene group. This structural modification enhances their metabolic stability, making them resistant to cleavage by enzymes that would typically break down natural nucleosides.^[6]

These carbocyclic nucleosides often exhibit potent antiviral activity against viruses such as HIV, herpes simplex virus (HSV), and varicella-zoster virus (VZV).^[6]

Example: Synthesis of Carbovir and Abacavir Precursors

The anti-HIV drugs Carbovir and Abacavir are prominent examples of carbocyclic nucleoside analogues. Their synthesis can involve intermediates derived from chiral cyclohexanone structures. The general synthetic strategy involves the construction of the purine base onto a functionalized carbocyclic ring system.



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Figure 4: Generalized pathway for the synthesis of carbocyclic nucleosides.

The synthesis of these antiviral agents underscores the importance of **trimethylcyclohexanone** and related compounds as versatile starting materials in medicinal chemistry. The ability to introduce chirality and multiple functional groups onto the cyclohexane ring provides a powerful platform for the development of novel therapeutics.

Conclusion

Trimethylcyclohexanone isomers, particularly 3,3,5- and 2,2,6-**trimethylcyclohexanone**, are important chemical intermediates with distinct properties and synthetic routes. The selective hydrogenation of isophorone provides an efficient pathway to 3,3,5-**trimethylcyclohexanone**, while the alkylation of substituted cyclohexanones can yield other isomers like the 2,2,6-variant. The spectroscopic data presented in this guide are essential for the unambiguous identification of these compounds. Furthermore, the role of functionalized cyclohexanone

derivatives as chiral building blocks in the synthesis of life-saving antiviral drugs highlights their significance in the pharmaceutical industry. This guide serves as a foundational resource for scientists and researchers working with these versatile molecules.

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